

Protocol for Assessing Enrupatinib Solubility and Stability in DMSO

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Compound of Interest

Compound Name: Enrupatinib

Cat. No.: B15578944

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Application Note & Protocol: AP-ENRU-S01

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Introduction

Enrupatinib (also known as EI-1071) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling protein involved in the survival, proliferation, and differentiation of macrophages.[1][2][3] As a small molecule inhibitor, understanding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for compound storage and preparation in biological assays, is critical for accurate and reproducible experimental results. This document provides a detailed protocol for assessing the kinetic and thermodynamic solubility, as well as the short-term and long-term stability of **Enrupatinib** in DMSO.

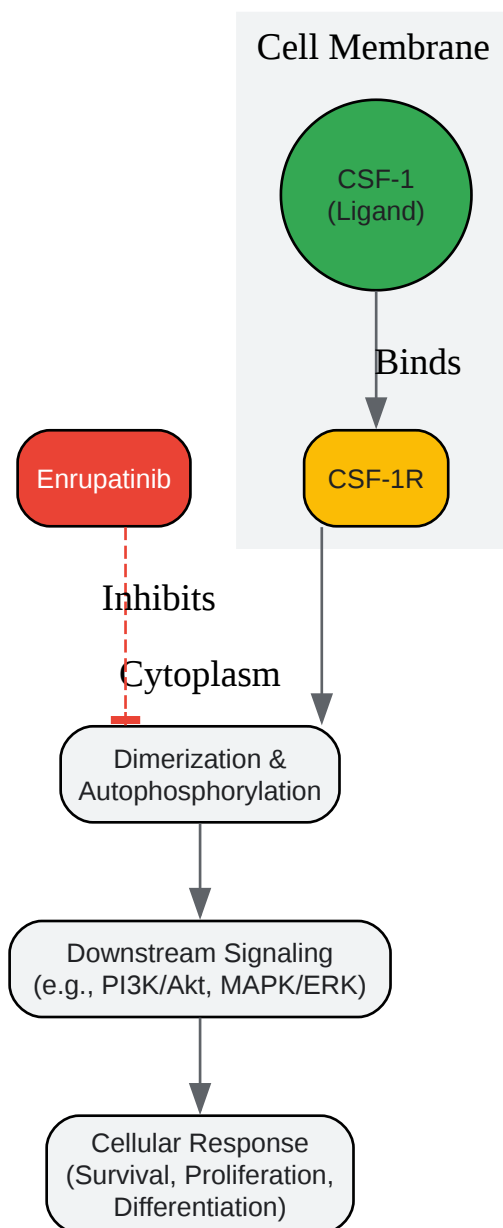
Enrupatinib has the following chemical properties:

Property	Value	Reference
Molecular Formula	C27H26N6O3	[2][4]
Molecular Weight	482.53 g/mol	[2]

| CAS Number | 2222689-47-4 |[2][4] |

Enrupatinib Signaling Pathway

Enrupatinib targets the CSF-1R, a receptor tyrosine kinase. Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the survival and proliferation of myeloid lineage cells. **Enrupatinib** inhibits this process by blocking the kinase activity of CSF-1R.



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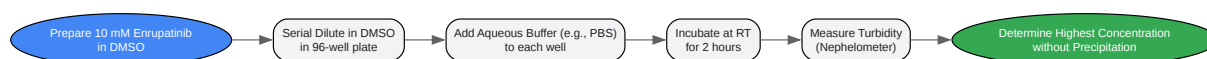
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of **Enrupatinib**.

Solubility Assessment Protocols

Kinetic Solubility Assessment (Nephelometry)

This method provides a rapid determination of the apparent solubility of **Enrupatinib** in an aqueous buffer after adding it from a concentrated DMSO stock.

Experimental Workflow:



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Caption: Experimental workflow for kinetic solubility assessment of **Enrupatinib**.

Protocol:

- Prepare a 10 mM stock solution of **Enrupatinib** in anhydrous DMSO.
- In a clear 96-well plate, perform a 2-fold serial dilution of the **Enrupatinib** stock solution in DMSO.
- To each well, add a fixed volume of phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1%.
- Mix the plate on a shaker for 10 minutes.
- Incubate the plate at room temperature for 2 hours.
- Measure the turbidity of each well using a nephelometer.
- The kinetic solubility is the highest concentration of **Enrupatinib** that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of **Enrupatinib** in DMSO, providing a more accurate measure of its intrinsic solubility.

Protocol:

- Add an excess amount of solid **Enrupatinib** powder to a vial containing a known volume of anhydrous DMSO.
- Tightly cap the vial and place it in a shaking incubator at 25°C for 48 hours to reach equilibrium.
- After incubation, allow the undissolved solid to settle.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantify the concentration of **Enrupatinib** in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.^[5]
- The measured concentration represents the thermodynamic solubility of **Enrupatinib** in DMSO.

Expected Solubility Data Summary:

Solubility Type	Method	Solvent	Expected Concentration
Kinetic	Nephelometry	PBS (1% DMSO)	To be determined
Thermodynamic	Shake-Flask	Anhydrous DMSO	>100 mg/mL (based on vendor data)

Stability Assessment Protocols

Short-Term Stability in DMSO

This protocol assesses the stability of **Enrupatinib** in a DMSO stock solution over a 24-hour period at room temperature.

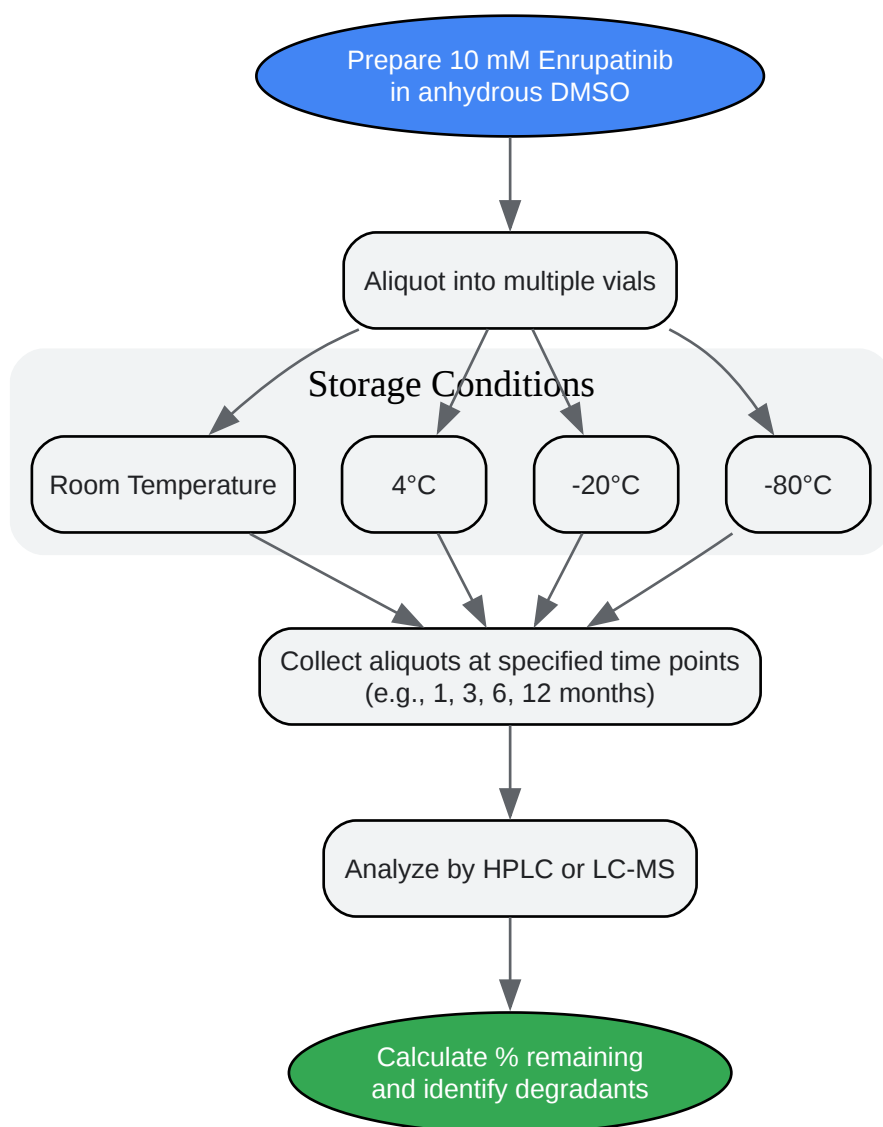
Protocol:

- Prepare a 10 mM stock solution of **Enrupatinib** in anhydrous DMSO.
- Immediately after preparation (T=0), take an aliquot, dilute it to an appropriate concentration for analysis, and analyze it using HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial peak area.[\[5\]](#)[\[6\]](#)
- Store the remaining stock solution at room temperature.
- Take aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and analyze them by HPLC-UV or LC-MS.[\[5\]](#)
- Calculate the percentage of **Enrupatinib** remaining at each time point relative to the T=0 sample. A decrease in the peak area of the parent compound indicates degradation.[\[5\]](#)

Long-Term Stability in DMSO

This protocol evaluates the stability of **Enrupatinib** in DMSO under different storage conditions over an extended period.

Experimental Workflow:



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Caption: Workflow for long-term stability assessment of **Enrupatinib** in DMSO.

Protocol:

- Prepare a 10 mM stock solution of **Enrupatinib** in anhydrous DMSO.
- Aliquot the stock solution into multiple amber vials to minimize light exposure.
- Store the aliquots under various conditions: room temperature, 4°C, -20°C, and -80°C.

- At designated time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
- Analyze the samples using a validated HPLC or LC-MS method to determine the concentration and purity of **Enrupatinib**. Compare the results to a T=0 sample.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Freeze-Thaw Stability

This protocol assesses the stability of **Enrupatinib** in DMSO after multiple freeze-thaw cycles.

Protocol:

- Prepare a 10 mM stock solution of **Enrupatinib** in anhydrous DMSO and aliquot it into several vials.
- Subject the vials to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours, followed by thawing at room temperature.
- After 1, 3, 5, and 10 cycles, analyze an aliquot by HPLC or LC-MS.
- Compare the peak area of **Enrupatinib** in the cycled samples to a control sample that has not undergone freeze-thaw cycles. Studies have shown no significant compound loss for many small molecules after 11 freeze/thaw cycles.^[7]

Stability Data Summary Table:

Condition	Time Point	% Enrupatinib Remaining (Hypothetical)	Observations
Room Temp	24 hours	>99%	No significant degradation
Room Temp	1 month	To be determined	
4°C	6 months	>98%	Stable
-20°C	12 months	>99%	Highly stable
-80°C	12 months	>99%	Highly stable
Freeze-Thaw	10 cycles	>99%	Stable

Data Analysis and Interpretation

For stability studies, the percentage of **Enrupatinib** remaining is calculated as:

$$(\text{Peak Area at Time X} / \text{Peak Area at Time 0}) * 100$$

A decrease of more than 5-10% is generally considered significant degradation. The appearance of new peaks in the chromatogram should be noted, and if possible, the degradation products should be identified using mass spectrometry.

Materials and Reagents

- **Enrupatinib** (solid powder, >98% purity)
- Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
- Phosphate-Buffered Saline (PBS), pH 7.4
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (for LC-MS)

- Amber glass or polypropylene vials
- Calibrated balance
- Vortex mixer
- Sonicator
- Shaking incubator
- Nephelometer or plate reader with turbidity measurement capabilities
- HPLC system with UV detector
- LC-MS system (optional, for degradant identification)

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